Aniline, 4,4'-(trimethylenedioxy)bis(N,N-dimethyl-
Overview
Description
Aniline, 4,4'-(trimethylenedioxy)bis(N,N-dimethyl- is a bioactive chemical.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Aniline derivatives, such as those obtained from reactions involving 2-[(dimethylamino)methyl]aniline, have been utilized in the synthesis of compounds like germylenes and stannylenes. These compounds, exhibiting diverse structural features, were characterized using X-ray diffraction and NMR spectroscopy, providing insights into their molecular configurations (Vaňkátová et al., 2011).
Electronic Properties and Corrosion Inhibition
- Aniline oligomers, including those with substituted oxygen atoms, have been studied using density functional theory (DFT) calculations. These studies focus on their electronic properties and potential as corrosion inhibitors, indicating that certain aniline derivatives could offer improved performance in such applications (Sein & Lashua, 2009).
Application in Organic Materials
- Derivatives of aniline, such as 4-(n-octyloxy)aniline, have been employed in the synthesis of dendritic melamines and other organic materials. These materials demonstrate unique self-assembling and self-organizing properties, which are crucial for applications in organic electronics and nanotechnology (Morar et al., 2018).
Electroluminescent Materials
- Aniline-based compounds have been developed as novel emitting materials for electroluminescent devices. These compounds, characterized by their bipolar character and ability to emit multicolor light, are significant for advanced display and lighting technologies (Doi et al., 2003).
Liquid Crystalline and Electroactive Properties
- Novel liquid crystalline polyimides containing aniline trimer segments have been synthesized, displaying good electroactive properties. Such materials, with anisotropic conductivity, are promising for advanced material applications (Liu et al., 2011).
properties
CAS RN |
102319-76-6 |
---|---|
Product Name |
Aniline, 4,4'-(trimethylenedioxy)bis(N,N-dimethyl- |
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[3-[4-(dimethylamino)phenoxy]propoxy]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H26N2O2/c1-20(2)16-6-10-18(11-7-16)22-14-5-15-23-19-12-8-17(9-13-19)21(3)4/h6-13H,5,14-15H2,1-4H3 |
InChI Key |
SRYYGOMMQUPHAM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N(C)C |
Appearance |
Solid powder |
Other CAS RN |
102319-76-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aniline, 4,4'-(trimethylenedioxy)bis(N,N-dimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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